4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil
Beschreibung
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic nomenclature of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate. This complex nomenclature reflects the intricate structural architecture of the molecule, incorporating multiple functional groups and stereochemical centers that distinguish it from simpler organic compounds.
The compound is officially registered under Chemical Abstracts Service number 1391053-29-4, which serves as its unique identifier in chemical databases and regulatory documentation. This CAS registry number enables precise identification and differentiation from related compounds within the carbapenem family. The assignment of this specific identifier reflects the compound's recognition as a distinct chemical entity with defined structural characteristics that warrant separate classification from its parent compounds and structural analogs.
Alternative nomenclature systems occasionally reference this compound using simplified designations, though the complete IUPAC name remains the authoritative standard for scientific and regulatory purposes. The systematic name explicitly describes the compound's pivoxil ester functionality, which represents a critical structural modification designed to enhance specific pharmaceutical properties. This nomenclature precision becomes particularly important when distinguishing between closely related derivatives within the seco-carbapenem series.
Molecular Formula and Weight: Comparative Analysis with Parent Compounds
This compound possesses the molecular formula C23H35N3O7S2, representing a substantial expansion from its parent carbapenem structures. The molecular weight is precisely calculated at 529.67 to 529.7 grams per mole, depending on the computational method employed for determination. This molecular composition reflects the incorporation of additional functional groups and structural modifications that fundamentally alter the compound's physical and chemical properties compared to simpler carbapenem derivatives.
Comparative analysis with related compounds reveals significant molecular differences that highlight the structural complexity of this derivative. Tebipenem Pivoxil, with molecular formula C22H31N3O6S2 and molecular weight 497.63 grams per mole, serves as the immediate structural precursor. The addition of one carbon atom, four hydrogen atoms, and one oxygen atom in the seco-derivative represents the incorporation of the methyl ester functionality that distinguishes this compound from its parent structure.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C23H35N3O7S2 | 529.67-529.7 | 1391053-29-4 |
| Tebipenem Pivoxil | C22H31N3O6S2 | 497.63 | 161715-24-8 |
| Tebipenem | C16H21N3O4S2 | 383.48 | 161715-21-5 |
Further comparison with the base tebipenem structure, which contains molecular formula C16H21N3O4S2 and molecular weight 383.48 grams per mole, demonstrates the substantial structural elaboration achieved through the seco-modification and esterification processes. The progression from tebipenem to its pivoxil derivative and subsequently to the seco-methyl ester represents a systematic increase in molecular complexity, with each modification contributing specific structural features and potential functional advantages.
Stereochemical Configuration and Conformational Isomerism
The stereochemical configuration of this compound incorporates multiple chiral centers that critically define its three-dimensional molecular architecture. The compound contains four defined stereogenic centers with absolute configurations designated as (2S,3R) for the primary structural framework and (2S,3R) for the hydroxylated side chain component. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and represent the specific spatial arrangements required for optimal biological activity and structural stability.
The presence of multiple chiral centers generates significant conformational complexity, with the molecule capable of adopting various three-dimensional orientations depending on environmental conditions and intermolecular interactions. The (2S,3R) configuration at the core structural unit maintains consistency with related carbapenem antibiotics, preserving essential stereochemical features necessary for maintaining structural integrity and functional characteristics. This stereochemical preservation represents a critical design consideration in the development of modified carbapenem derivatives.
Conformational analysis reveals that the seco-modification introduces additional rotational freedom compared to the rigid bicyclic structure of conventional carbapenems. The opened ring system allows for greater conformational flexibility, potentially influencing the compound's interactions with biological targets and affecting its overall pharmacological profile. The methyl ester functionality further contributes to conformational variability, with the ester group capable of adopting different orientations that may impact molecular recognition and binding characteristics.
The stereochemical complexity extends to the pivoxil ester moiety, which introduces additional asymmetric centers and conformational possibilities. The 2,2-dimethylpropanoyloxymethyl group attached to the carboxylate function creates a bulky substituent that significantly influences the molecule's overall three-dimensional shape and surface properties. This structural feature represents a strategic modification designed to alter the compound's physical and chemical characteristics while maintaining essential stereochemical elements.
X-ray Crystallography and Solid-State Structural Features
While specific crystallographic data for this compound was not extensively detailed in the available sources, related compounds within the tebipenem family have provided valuable insights into solid-state structural characteristics. Crystal structure analysis of tebipenem pivoxil has revealed important information about molecular packing arrangements and intermolecular interactions that likely influence the behavior of related seco-derivatives.
The crystal structure of tebipenem pivoxil exhibits specific space group characteristics with Hermann-Mauguin symbol P 1 and space group number 1, indicating a triclinic crystal system with minimal symmetry. The unit cell parameters demonstrate dimensions of a = 7.7292 Å, b = 7.9892 Å, and c = 11.2035 Å, with angles α = 108.300°, β = 92.553°, and γ = 101.499°. These crystallographic parameters provide a foundation for understanding the solid-state organization of related carbapenem derivatives.
The residual factor of 0.0472 for the tebipenem pivoxil crystal structure indicates good data quality and structural refinement. This level of crystallographic precision suggests that similar analytical techniques could provide detailed structural information for the seco-derivative, potentially revealing how the ring-opening modification affects molecular packing and intermolecular interactions in the solid state.
Solid-state structural features of carbapenem derivatives typically involve complex hydrogen bonding networks and van der Waals interactions that stabilize the crystal lattice. The presence of multiple functional groups in this compound, including hydroxyl, ester, and amide functionalities, suggests the potential for extensive intermolecular interactions that could significantly influence its crystalline properties and stability characteristics.
Comparative Structural Analysis with Tebipenem and Related Carbapenems
Structural comparison between this compound and its parent compounds reveals fundamental differences in molecular architecture that significantly impact their chemical and physical properties. The seco-modification represents a strategic ring-opening transformation that converts the characteristic bicyclic carbapenem structure into a more flexible open-chain arrangement while preserving essential functional groups and stereochemical features.
The parent compound tebipenem maintains the classical carbapenem bicyclic structure with a fused beta-lactam and five-membered ring system. This rigid framework provides the structural foundation for antibiotic activity but limits conformational flexibility. In contrast, the seco-derivative eliminates the ring constraint between positions 4 and 7, introducing a linear arrangement that significantly alters the molecule's three-dimensional shape and dynamic behavior.
Comparative analysis of functional group distribution reveals both similarities and critical differences between the compounds. Both structures retain the essential thiazoline substituent attached through an azetidine linkage, preserving this characteristic structural element of the tebipenem family. However, the seco-modification introduces additional flexibility in the positioning of this important pharmacophoric group, potentially affecting its spatial orientation and accessibility.
The incorporation of the methyl ester functionality in the seco-derivative represents another significant structural distinction from the parent carbapenem compounds. This modification alters the compound's polarity, lipophilicity, and potential for metabolic transformation. The ester group introduces an additional site for potential hydrolysis, which may influence the compound's stability and bioavailability characteristics compared to the carboxylic acid form found in the parent structures.
Eigenschaften
CAS-Nummer |
1391053-29-4 |
|---|---|
Molekularformel |
C23H35N3O7S2 |
Molekulargewicht |
529.667 |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1 |
InChI-Schlüssel |
RCIMVZWCHLOZJH-RRCSTGOVSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil has a wide range of scientific research applications. In chemistry, it is used as a reference material and in proficiency testing. In biology and medicine, it may be studied for its potential antimicrobial properties and other biological activities. In industry, it is utilized in the development of new chemical processes and products .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Impurities
Tebipenem Pivoxil (Parent Compound)
- Molecular Formula : C22H31N3O6S2
- Molecular Weight : 497.625
- Key Differences : Retains the intact β-lactam ring, critical for antibacterial activity. The absence of the "seco" modification preserves its mechanism of action as a penicillin-binding protein inhibitor .
- Role : Orally bioavailable prodrug hydrolyzed to active Tebipenem in vivo .
Delta-2,3-(Delta-3,4)-4,7-seco-Tebipenemoic Acid
- CAS: Not specified
- Key Differences : Structural isomer with double-bond positional changes (Δ2,3 vs. Δ3,4). Likely a degradation byproduct with reduced stability .
4,7-seco-Tebipenemoic Acid Pivoxil
- CAS: Not specified
Broader Class Comparisons: Pivoxil Ester Prodrugs
Cefditoren Pivoxil
- Molecular Formula : C25H28N6O7S3
- Molecular Weight : 620.72
- Key Differences: A third-generation cephalosporin prodrug with a broader spectrum against Gram-positive bacteria. Structural divergence includes a thiazole ring and methoxyimino group, enhancing β-lactamase stability .
Physicochemical and Analytical Data
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Purity | Role/Application |
|---|---|---|---|---|
| 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil | C23H35N3O7S2 | 529.67 | >85% | Impurity/Intermediate |
| Tebipenem Pivoxil | C22H31N3O6S2 | 497.625 | 95% | Antibiotic Prodrug |
| Cefditoren Pivoxil | C25H28N6O7S3 | 620.72 | N/A | Antibiotic Prodrug |
| Delta-2,3-4,7-seco-Tebipenemoic Acid | N/A | N/A | N/A | Degradation Impurity |
Analytical and Pharmacological Considerations
- Chromatography: Gas chromatography (GC) and HPLC are critical for separating methyl ester variants (e.g., 8-methoxy octanoic acid methyl ester in ). Similar methods apply to identifying 4,7-seco derivatives .
- Bioactivity : Unlike Tebipenem Pivoxil, 4,7-seco derivatives lack antibacterial activity due to β-lactam ring disruption. However, their presence in formulations must be controlled to ≤0.15% per ICH guidelines .
Biologische Aktivität
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which influences its biological activity. Its molecular formula and structural features are critical for understanding how it interacts with biological systems.
Chemical Structure
- Molecular Formula : CHO
- IUPAC Name : 4,7-seco-3-hydroxy-2-oxo-6,6-dimethyl-1-cyclopentene-1-acetic acid methyl ester
- SMILES Notation : CCOC(=O)C1=C(C(=O)C2=C(C1=CC=C2)C(=O)C(C)(C)C(=O)O)C(C)(C)C(=O)O
This structure allows for various interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with steroid hormone receptors, influencing gene expression related to metabolism and inflammation.
Biological Effects
Several studies have reported on the biological effects of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of cytokine production.
- Antioxidant Properties : It may act as an antioxidant, protecting cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various compounds found that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models, the administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. The study highlighted its potential for therapeutic use in conditions characterized by chronic inflammation .
Summary of Findings
Discussion
The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its ability to modulate key biological pathways positions it as a candidate for further research in therapeutic applications.
Vorbereitungsmethoden
Ring-Opening of Tebipenem
Tebipenem (CAS No. 161715-21-5), the parent β-lactam antibiotic, undergoes acid-catalyzed hydrolysis to break the β-lactam ring. This reaction typically employs dilute hydrochloric acid () at 40–50°C for 6–8 hours, yielding 4,7-seco-tebipenemoic acid. The intermediate’s structure is confirmed via HPLC and mass spectrometry (observed for Δ-2,3-(Δ-3,4)-4,7-seco-Tebipenemoic Acid).
Key Challenges :
Esterification with Pivoxil and Methyl Groups
The seco-acid intermediate is sequentially esterified to introduce the pivoxil and methyl ester functionalities:
Pivoxil Group Attachment
4,7-seco-Tebipenemoic Acid reacts with pivaloyloxymethyl chloride () in the presence of as a base. This step is conducted in anhydrous dichloromethane at 25°C for 12 hours, yielding 4,7-seco-Tebipenemoic Acid Pivoxil ().
Methyl Ester Formation
The carboxylic acid group at position 2 is methylated using methyl iodide () and potassium carbonate () in dimethylformamide (DMF). The reaction proceeds at 60°C for 4 hours, achieving >95% conversion to the methyl ester.
Analytical Confirmation :
Impurity Profiling and Mitigation
The synthesis generates several impurities, necessitating rigorous purification:
Mitigation Strategies :
-
Chromatographic Purification : Reverse-phase HPLC (PrepLC 150 system) with a gradient elution of 20–80% acetonitrile removes Impurity 15 and 18.
-
Crystallization : The final product is recrystallized from ethyl acetate/hexane (1:3) to eliminate residual Δ-2,3-(Δ-3,4)-4,7-seco Acid.
Scalability and Process Optimization
Industrial-scale production requires adjustments to laboratory protocols:
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil?
To minimize trial-and-error approaches, employ statistical Design of Experiments (DoE) methods such as factorial designs. These allow systematic variation of parameters (e.g., temperature, catalyst concentration) to identify critical factors affecting yield and purity. Computational tools like reaction path search algorithms based on quantum chemistry can pre-screen conditions, reducing the number of required experiments .
Q. How can researchers ensure the stability of this compound during storage and handling?
Conduct accelerated stability studies under controlled conditions (e.g., varying temperature, humidity) using High-Performance Liquid Chromatography (HPLC) to monitor degradation products. Implement statistical models to predict shelf-life and validate results with real-time stability data. Refer to standardized protocols for handling hygroscopic or light-sensitive compounds, as outlined in pharmaceutical reference standards .
Q. What analytical techniques are most effective for characterizing impurities in this compound?
Combine Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to identify structural analogs and degradation byproducts. Use comparative analysis against known impurities (e.g., Tebipenem Pivoxil dimer impurity) to establish reference databases. Ensure method validation per ICH guidelines for accuracy and reproducibility .
How should researchers design a PICO(T)-formatted question to investigate the biological activity of this compound?
Frame the question as: Population: Bacterial strains resistant to conventional β-lactams. Intervention: In vitro efficacy of this compound. Comparison: Standard carbapenems (e.g., Meropenem). Outcome: Minimum Inhibitory Concentration (MIC) reduction. Time: 24–72-hour exposure. This structure aligns with evidence-based methodologies for systematic hypothesis testing .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms proposed for this compound synthesis?
Apply density functional theory (DFT) to map potential energy surfaces and identify transition states. Validate computational predictions with kinetic isotope effect (KIE) experiments or isotopic labeling. Integrate findings with experimental data (e.g., NMR reaction monitoring) to reconcile discrepancies between theoretical and observed pathways .
Q. What methodologies are suitable for analyzing enantiomeric purity in derivatives of this compound?
Use chiral stationary phase HPLC coupled with circular dichroism (CD) spectroscopy. Employ advanced chemometric tools (e.g., multivariate analysis) to deconvolute overlapping peaks in complex mixtures. Cross-reference results with X-ray crystallography data to confirm absolute configurations .
Q. How can researchers integrate high-throughput screening (HTS) with machine learning to optimize catalytic systems for this compound’s synthesis?
Generate large datasets via HTS under varied conditions (e.g., solvent polarity, ligand types). Train neural networks to predict optimal catalytic parameters (e.g., turnover frequency, enantioselectivity). Validate models with iterative feedback loops, where experimental results refine computational predictions .
Q. What strategies address data reproducibility challenges in pharmacokinetic studies of this compound?
Standardize protocols across labs using controlled-release formulations and bioanalytical validation (e.g., LC-MS/MS with isotopically labeled internal standards). Apply meta-analysis frameworks to quantify inter-study variability and identify confounding factors (e.g., metabolic enzyme polymorphisms) .
Q. How do membrane separation technologies enhance purification efficiency for this compound?
Optimize nanofiltration or reverse osmosis systems using pore-size modeling and solute-membrane interaction studies. Compare flux rates and selectivity ratios across membrane materials (e.g., polymeric vs. ceramic). Correlate results with molecular dynamics simulations to predict scalability .
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
Design microcosm studies to simulate biodegradation in soil/water systems, monitoring metabolite formation via high-resolution mass spectrometry (HRMS). Use ecotoxicological models (e.g., QSAR) to assess bioaccumulation potential and align with EPA High Production Volume (HPV) chemical assessment protocols .
Methodological Notes
- Data Management : Secure raw datasets with encrypted repositories and version control systems to ensure traceability and compliance with FAIR principles .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for β-lactam derivatives requiring specialized biodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
